molecular formula C10H12N2O2 B7880218 Ethyl 3-cyano-4,5-dimethyl-2-furylimidoformate

Ethyl 3-cyano-4,5-dimethyl-2-furylimidoformate

Cat. No.: B7880218
M. Wt: 192.21 g/mol
InChI Key: ZDRNLWUPWVFXPL-WUXMJOGZSA-N
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Description

Ethyl 3-cyano-4,5-dimethyl-2-furylimidoformate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a cyano group, two methyl groups, and an ethyl ester group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-4,5-dimethyl-2-furylimidoformate typically involves the reaction of 3-cyano-4,5-dimethyl-2-furancarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

3-cyano-4,5-dimethyl-2-furancarboxylic acid+ethyl chloroformatetriethylamineEthyl 3-cyano-4,5-dimethyl-2-furylimidoformate\text{3-cyano-4,5-dimethyl-2-furancarboxylic acid} + \text{ethyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 3-cyano-4,5-dimethyl-2-furancarboxylic acid+ethyl chloroformatetriethylamine​Ethyl 3-cyano-4,5-dimethyl-2-furylimidoformate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-4,5-dimethyl-2-furylimidoformate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 3-cyano-4,5-dimethyl-2-furylimidoformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-4,5-dimethyl-2-furylimidoformate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 3-cyano-4,5-dimethyl-2-furylimidoformate can be compared with other furan derivatives such as:

    Ethyl 2-furoate: Lacks the cyano and dimethyl groups, leading to different reactivity and applications.

    3-Cyano-4,5-dimethyl-2-furancarboxylic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its physical and chemical properties.

Properties

IUPAC Name

ethyl (1E)-N-(3-cyano-4,5-dimethylfuran-2-yl)methanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-4-13-6-12-10-9(5-11)7(2)8(3)14-10/h6H,4H2,1-3H3/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRNLWUPWVFXPL-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=C(C(=C(O1)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=N/C1=C(C(=C(O1)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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